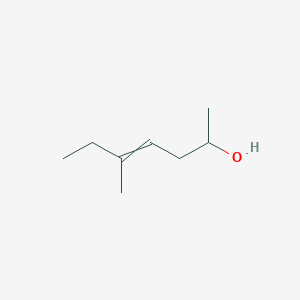
5-Methylhept-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhept-4-en-2-ol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhept-4-en-2-ol can be achieved through several methods. One common approach involves the aldol condensation of 2-methylbutanal with acetaldehyde, followed by reduction of the resulting enone. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and a reducing agent like sodium borohydride or lithium aluminum hydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding enone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under controlled temperature and pressure conditions, using a suitable catalyst such as palladium on carbon.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhept-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 5-Methylhept-4-en-2-one, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can yield 5-Methylheptan-2-ol, using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 5-Methylhept-4-en-2-one
Reduction: 5-Methylheptan-2-ol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
5-Methylhept-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-Methylhept-4-en-2-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in its structure also allows it to participate in addition reactions, which can modify its activity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylhept-2-en-4-one: A ketone with a similar structure but different functional group.
6-Methylhept-5-en-2-ol: An alcohol with a similar carbon skeleton but different position of the double bond and hydroxyl group.
5-Methylheptan-2-ol: A saturated alcohol with a similar carbon skeleton but no double bond.
Uniqueness
5-Methylhept-4-en-2-ol is unique due to its combination of a double bond and a hydroxyl group, which imparts distinct chemical reactivity and physical properties. This makes it valuable in various applications, particularly in the flavor and fragrance industry, where its aroma is highly prized.
Propiedades
Número CAS |
61107-54-8 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
5-methylhept-4-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h5,8-9H,4,6H2,1-3H3 |
Clave InChI |
XHOIOCZHGVKWSS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCC(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
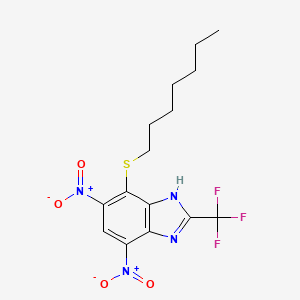
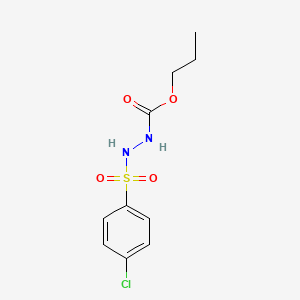
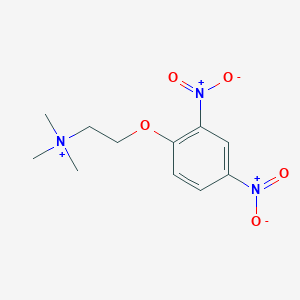
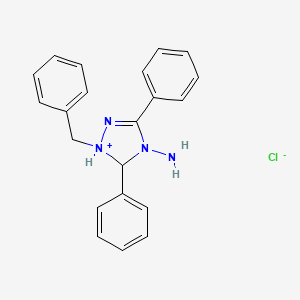
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)



![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
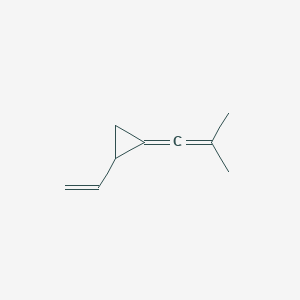

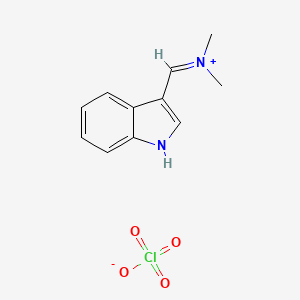
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
